molecular formula C9H6BrF3N2O3 B1447757 N-(3-bromo-2-methyl-6-nitrophenyl)-2,2,2-trifluoroacetamide CAS No. 1325729-87-0

N-(3-bromo-2-methyl-6-nitrophenyl)-2,2,2-trifluoroacetamide

Cat. No.: B1447757
CAS No.: 1325729-87-0
M. Wt: 327.05 g/mol
InChI Key: SAZSMEKVWRGZIH-UHFFFAOYSA-N
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Description

N-(3-bromo-2-methyl-6-nitrophenyl)-2,2,2-trifluoroacetamide is a chemical compound with the molecular formula C9H9BrN2O3 It is characterized by the presence of a bromine atom, a methyl group, a nitro group, and a trifluoroacetamide moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromo-2-methyl-6-nitrophenyl)-2,2,2-trifluoroacetamide typically involves the following steps:

    Nitration: The starting material, 2-methylphenol, undergoes nitration to introduce a nitro group at the 6-position.

    Bromination: The nitrated product is then brominated at the 3-position using bromine or a brominating agent.

    Acylation: The brominated nitro compound is acylated with trifluoroacetic anhydride to form the final product.

The reaction conditions for these steps include the use of appropriate solvents, temperatures, and catalysts to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, continuous flow reactors, and purification techniques to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromo-2-methyl-6-nitrophenyl)-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a catalyst.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and mild heating.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, and solvents like ethanol.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

    Substitution: N-(3-amino-2-methyl-6-nitrophenyl)-2,2,2-trifluoroacetamide.

    Reduction: N-(3-bromo-2-methyl-6-aminophenyl)-2,2,2-trifluoroacetamide.

    Oxidation: N-(3-bromo-2-carboxy-6-nitrophenyl)-2,2,2-trifluoroacetamide.

Scientific Research Applications

N-(3-bromo-2-methyl-6-nitrophenyl)-2,2,2-trifluoroacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-bromo-2-methyl-6-nitrophenyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The trifluoroacetamide moiety can form hydrogen bonds with biological macromolecules, while the nitro and bromine groups can participate in redox and substitution reactions, respectively. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

N-(3-bromo-2-methyl-6-nitrophenyl)-2,2,2-trifluoroacetamide can be compared with similar compounds such as:

    N-(3-chloro-2-methyl-6-nitrophenyl)-2,2,2-trifluoroacetamide: Similar structure but with a chlorine atom instead of bromine.

    N-(3-bromo-2-methyl-6-nitrophenyl)-2,2,2-difluoroacetamide: Similar structure but with two fluorine atoms instead of three.

    N-(3-bromo-2-methyl-6-nitrophenyl)-2,2,2-trifluoroethanamide: Similar structure but with an ethanamide group instead of trifluoroacetamide.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

N-(3-bromo-2-methyl-6-nitrophenyl)-2,2,2-trifluoroacetamide (CAS Number: 1325729-87-0) is a chemical compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H6BrF3N2O3C_9H_6BrF_3N_2O_3 and a molecular weight of approximately 327.06 g/mol. The compound features a bromine atom, a methyl group, a nitro group, and a trifluoroacetamide moiety attached to a phenyl ring. Its unique structure contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves three main steps:

  • Nitration : The starting material, 2-methylphenol, is nitrated to introduce a nitro group at the 6-position.
  • Bromination : The nitrated product undergoes bromination at the 3-position using bromine or a brominating agent.
  • Acylation : The resulting brominated nitro compound is acylated with trifluoroacetic anhydride.

These steps are optimized for high yield and purity in both laboratory and industrial settings .

The biological activity of this compound can be attributed to its interactions with various biological macromolecules:

  • Hydrogen Bonding : The trifluoroacetamide moiety can form hydrogen bonds with proteins and nucleic acids.
  • Redox Reactions : The nitro and bromine groups can participate in redox reactions, potentially modulating enzyme activity.
  • Substitution Reactions : The compound can undergo substitution reactions where the bromine atom is replaced by nucleophiles such as amines or thiols.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that compounds similar to this compound possess significant antimicrobial properties. For instance, flavonoid compounds with similar halogen and nitro substitutions have demonstrated bactericidal effects against pathogenic bacteria while preserving probiotic populations in the gut microbiome . This suggests potential applications in developing antimicrobial agents.

Anti-inflammatory Properties

The compound may also exhibit anti-inflammatory properties. Research into related compounds has indicated that halogenated derivatives can modulate inflammatory responses in various cellular models. This activity could be linked to the compound's ability to interact with inflammatory pathways through its specific functional groups.

Case Studies

  • Antimicrobial Efficacy : A study investigated the effects of halogenated flavonoids on pathogenic microorganisms and found that compounds with similar structures effectively inhibited bacterial growth without harming beneficial gut flora .
    CompoundActivityTarget Microorganisms
    8-Bromo-6-chloroflavoneBactericidalPathogenic bacteria
    This compoundPotentially bactericidalTBD
  • Inflammatory Response Modulation : Another study focused on halogenated compounds' impact on inflammation in cellular models. It was noted that these compounds could significantly reduce pro-inflammatory cytokine levels.

Properties

IUPAC Name

N-(3-bromo-2-methyl-6-nitrophenyl)-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3N2O3/c1-4-5(10)2-3-6(15(17)18)7(4)14-8(16)9(11,12)13/h2-3H,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAZSMEKVWRGZIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1NC(=O)C(F)(F)F)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-bromo-2-methyl-6-nitrophenyl)-2,2,2-trifluoroacetamide
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N-(3-bromo-2-methyl-6-nitrophenyl)-2,2,2-trifluoroacetamide
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N-(3-bromo-2-methyl-6-nitrophenyl)-2,2,2-trifluoroacetamide
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N-(3-bromo-2-methyl-6-nitrophenyl)-2,2,2-trifluoroacetamide
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N-(3-bromo-2-methyl-6-nitrophenyl)-2,2,2-trifluoroacetamide
Reactant of Route 6
N-(3-bromo-2-methyl-6-nitrophenyl)-2,2,2-trifluoroacetamide

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